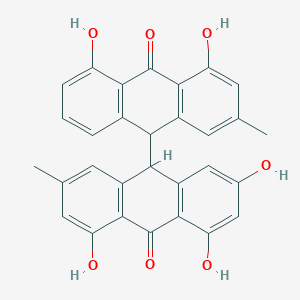

Palmidin C

Description

Structure

3D Structure

Properties

CAS No. |

17177-86-5 |

|---|---|

Molecular Formula |

C30H22O7 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |

InChI |

InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |

InChI Key |

VUUFXTUVVIEIMH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |

Other CAS No. |

17177-86-5 |

Origin of Product |

United States |

Foundational & Exploratory

Palmidin C: A Technical Guide to its Natural Sources, Isolation, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmidin C, a bianthrone anthraquinone derivative, is a naturally occurring compound with potential therapeutic and cosmeceutical applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its putative biological activities, with a focus on its role in collagen synthesis. Quantitative data from relevant studies are summarized, and experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, primarily within the roots and rhizomes of species belonging to the Rheum and Rumex genera. It is a dianthrone composed of two anthraquinone units: chrysophanol and emodin.

The most significant natural sources of this compound include:

-

Rheum palmatum (Chinese Rhubarb): This is one of the most well-documented sources of this compound and other related anthraquinones.[1][2][3] The roots and rhizomes of this plant have been used for centuries in traditional Chinese medicine.[1]

-

Rumex abyssinicus : This plant is another documented natural source of this compound.[4]

While this compound itself is a specific target, its presence is often discussed in the broader context of hydroxyanthracene derivatives in these plants. The total content of these derivatives in rhubarb root can range from 3% to 12%, with dianthrone glycosides like sennosides making up 10-25% of this fraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following sections detail a generalized experimental protocol based on established methods for isolating anthraquinones and dianthrones from Rheum species.

Extraction

The initial step involves the extraction of this compound and other related compounds from the dried and powdered plant material.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Dried rhizomes of Rheum palmatum are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: Methanol or ethanol are commonly used solvents for the extraction of anthraquinones.[5] Acidification with hydrochloric acid or acetic acid can be employed to facilitate the hydrolysis of anthraquinone glycosides to their aglycone forms, potentially increasing the yield of compounds like this compound.

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in the chosen solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol. The extraction is typically run for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): This method can improve extraction efficiency and reduce extraction time. The powdered plant material is suspended in the solvent and subjected to ultrasonication for 30-60 minutes.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 365 nm). Fractions containing compounds with similar Rf values to standard anthraquinones are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

The enriched fractions from the silica gel column are subjected to preparative HPLC for the final purification of this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small percentage of formic acid or phosphoric acid to improve peak shape, is employed. A typical gradient might be from 40% methanol in water to 90% methanol in water over 40 minutes.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used for monitoring the elution of compounds, typically at wavelengths of 254 nm and 435 nm for anthraquinones.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the purity is assessed by analytical HPLC.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Infrared (IR) spectroscopy.

Quantitative Data

| Compound/Fraction | Plant Source | Extraction Method | Purification Method | Yield/Content | Reference |

| Total Hydroxyanthracene Derivatives | Rheum palmatum | Not specified | Not specified | 2.2% (as rhein) | European Pharmacopoeia |

| Emodin | Rheum palmatum | Ultrasonic-assisted extraction | HPLC | 1.08-2.04 mg/g | [6] |

| Aloe-emodin | Rheum palmatum | Ultrasonic-assisted extraction | HPLC | 0.65-1.16 mg/g | [6] |

| Rhein | Rheum palmatum | Ultrasonic-assisted extraction | HPLC | 0.70-2.90 mg/g | [6] |

Putative Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its biological activity can be inferred from its constituent molecules, chrysophanol and emodin, and its reported effects on skin cells. This compound has been noted for its potential to promote collagen synthesis.

Proposed Signaling Pathway for Collagen Synthesis

The synthesis of type I collagen is a complex process regulated by multiple signaling pathways. A key pathway is the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Based on the known activities of anthraquinones, a putative signaling pathway for this compound-induced collagen synthesis is proposed below.

Putative signaling pathway for this compound-induced collagen synthesis.

This proposed pathway suggests that this compound may interact with cell surface receptors, leading to the activation of intracellular signaling cascades such as the Akt and ERK pathways, which have been associated with its constituent, chrysophanol. These cascades could then converge on and activate the TGF-β/Smad pathway, a central regulator of collagen gene expression. This leads to the activation of transcription factors that drive the transcription of collagen genes, ultimately resulting in increased synthesis of type I collagen.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from Rheum palmatum.

Workflow for the isolation and purification of this compound.

Conclusion

This compound is a promising natural product with potential applications in medicine and cosmetics. This guide provides a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. While further research is needed to fully elucidate the specific signaling pathways modulated by this compound, the information presented here, based on its constituent parts and known biological effects, offers a solid foundation for future investigations. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to isolate and study this intriguing bianthrone.

References

- 1. rhein emodin chrysophanol: Topics by Science.gov [science.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasonic extraction and separation of anthraquinones from Rheum palmatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Palmidin C Biosynthesis Pathway in Rheum palmatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheum palmatum, commonly known as Chinese Rhubarb, is a rich source of bioactive secondary metabolites, including the bianthraquinone Palmidin C. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, compiling available research to offer a comprehensive resource for its study and potential applications in drug development. This compound is a symmetrical bianthraquinone, formed from the coupling of two anthraquinone monomers: chrysophanol and emodin. While the biosynthesis of its precursor molecules is relatively well-understood, the specific enzymatic machinery responsible for their dimerization in Rheum palmatum remains an area of active investigation. This document outlines the known and hypothesized steps of the pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

I. The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of Anthraquinone Monomers (Polyketide Pathway): The initial phase involves the synthesis of the anthraquinone building blocks, chrysophanol and emodin, through the polyketide pathway. This pathway is a common route for the biosynthesis of aromatic compounds in plants.

-

Oxidative Dimerization of Anthraquinone Monomers: The second, and less characterized, stage is the coupling of chrysophanol and emodin to form the dimeric this compound. This is hypothesized to be an oxidative process catalyzed by specific enzymes.

Stage 1: Biosynthesis of Chrysophanol and Emodin via the Polyketide Pathway

The biosynthesis of emodin-type anthraquinones in Rheum species initiates from the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form an anthrone nucleus, which is then further modified to yield chrysophanol and emodin.

Caption: Biosynthesis of anthraquinone monomers in Rheum palmatum.

Stage 2: Hypothesized Oxidative Dimerization to this compound

The final step in this compound biosynthesis is the dimerization of one molecule of chrysophanol and one molecule of emodin. While the precise enzymatic mechanism in Rheum palmatum has not been definitively elucidated, it is widely hypothesized to be an oxidative coupling reaction. This type of reaction is often catalyzed by peroxidases in plants. The proposed mechanism involves the generation of radical intermediates from the anthraquinone monomers, which then couple to form the bianthraquinone structure of this compound.

Caption: Hypothesized oxidative dimerization pathway to this compound.

II. Quantitative Data

Quantitative analysis of this compound and its precursors in Rheum palmatum is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of herbal preparations. The following table summarizes available data on the content of relevant anthraquinones in Rheum palmatum roots. It is important to note that the concentration of these compounds can vary significantly depending on the plant's age, growing conditions, and post-harvest processing.

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Chrysophanol | 0.5 - 2.5 | HPLC-UV | [1][2] |

| Emodin | 0.8 - 3.0 | HPLC-UV | [1][2] |

| This compound | Data not available | - | - |

III. Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Extraction and Quantification of Anthraquinones (HPLC)

This protocol describes the extraction and quantification of chrysophanol, emodin, and this compound from Rheum palmatum root material using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for HPLC analysis of anthraquinones.

Materials:

-

Dried and powdered Rheum palmatum root

-

Methanol (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for Chrysophanol, Emodin, and this compound

-

HPLC system with a C18 column and UV-Vis or DAD detector

Procedure:

-

Extraction:

-

Weigh 1.0 g of powdered Rheum palmatum root into a flask.

-

Add 25 mL of methanol and sonicate for 30 minutes or reflux for 1 hour.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

-

Sample Preparation:

-

Dissolve the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of Chrysophanol, Emodin, and this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Inject the prepared sample and determine the peak areas for the compounds of interest.

-

Calculate the concentration of each compound in the sample using the calibration curve.

-

Enzyme Extraction and Peroxidase Activity Assay

This protocol outlines the extraction of enzymes from Rheum palmatum roots and the subsequent assay for peroxidase activity, which is hypothesized to be involved in this compound formation.

Caption: Workflow for peroxidase extraction and activity assay.

Materials:

-

Fresh Rheum palmatum root tissue

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Polyvinylpyrrolidone (PVP)

-

Guaiacol

-

Hydrogen peroxide (H₂O₂)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize 1.0 g of fresh root tissue in 5 mL of ice-cold phosphate buffer containing 1% (w/v) PVP using a mortar and pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Peroxidase Activity Assay (Guaiacol Assay):

-

The reaction mixture should contain 2.7 mL of phosphate buffer, 100 µL of 20 mM guaiacol, 100 µL of the crude enzyme extract, and 100 µL of 10 mM H₂O₂.

-

Initiate the reaction by adding the H₂O₂.

-

Measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals using a spectrophotometer.

-

The rate of change in absorbance is proportional to the peroxidase activity.

-

IV. Conclusion and Future Directions

The biosynthesis of this compound in Rheum palmatum is a multi-step process that begins with the well-established polyketide pathway to produce the anthraquinone monomers chrysophanol and emodin. The subsequent and critical dimerization step is hypothesized to be an oxidative coupling reaction, likely catalyzed by peroxidases. This technical guide provides a framework for researchers to investigate this pathway further.

Key areas for future research include:

-

Identification and characterization of the specific polyketide synthase(s) involved in anthraquinone biosynthesis in Rheum palmatum.

-

Isolation and functional characterization of the peroxidase(s) or other enzymes responsible for the dimerization of chrysophanol and emodin to form this compound.

-

Quantitative analysis of this compound across different Rheum species and under various environmental conditions to optimize its production.

-

Elucidation of the complete regulatory network governing the this compound biosynthetic pathway.

A deeper understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its analogs for potential therapeutic applications.

References

Unraveling the Bioactive Potential of Palmidin C: A Technical Guide for Researchers

An In-depth Exploration of the Biological Activity Screening of Palmidin C, with a Focus on its Anticancer, Anti-inflammatory, and Antioxidant Properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of this compound. This compound, also known as Chrysophanol emodin dianthrone, is a natural bianthrone found in medicinal plants such as Rheum palmatum and Rumex abyssinicus.[1] While direct experimental studies on this compound are limited, a substantial body of research exists on its constituent monomers, chrysophanol and emodin. This guide will delve into the known anticancer, anti-inflammatory, and antioxidant activities of these components as a predictive framework for the potential therapeutic applications of this compound.

Core Biological Activities: A Summary of Quantitative Data

The biological efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by 50%. The following tables summarize the reported IC50 values for chrysophanol and emodin across various cancer cell lines and inflammatory markers, providing a comparative overview of their potency.

Table 1: Anticancer Activity (IC50) of Chrysophanol and Emodin in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chrysophanol | MCF-7 | Breast Cancer | 20 | [2] |

| Chrysophanol | MDA-MB-231 | Breast Cancer | 20 | [2] |

| Emodin | HCT-116 | Colorectal Carcinoma | Not Specified | [3][4] |

| Emodin | HeLa | Cervical Carcinoma | Not Specified | [3][4] |

| Emodin | A549 | Lung Cancer | Not Specified | [5] |

| Emodin | HepG2 | Liver Cancer | Not Specified | [5] |

Table 2: Anti-inflammatory Activity of Chrysophanol

| Target | Cell Line/Model | Effect | Reference |

| NF-κB activation | LPS-stimulated macrophages | Suppression | [6] |

| Caspase-1 activation | LPS-stimulated macrophages | Suppression | [6] |

| TNF-α production | LPS-stimulated macrophages | Inhibition | [6] |

| IL-6 production | LPS-stimulated macrophages | Inhibition | [6] |

| COX-2 expression | LPS-stimulated macrophages | Inhibition | [6] |

Experimental Protocols: Methodologies for Biological Activity Screening

The following sections detail standard experimental protocols for evaluating the anticancer, anti-inflammatory, and antioxidant activities of compounds like this compound, based on established methodologies used for chrysophanol and emodin.

Anticancer Activity Screening

A primary method for assessing anticancer potential is the MTT assay, which measures cell viability.

MTT Assay Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity Screening

The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Pro-inflammatory Cytokines Protocol:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding and Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (a potent inflammatory agent) and incubated for 24 hours.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.

DPPH Radical Scavenging Assay Protocol:

-

Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol). A fresh solution of DPPH in the same solvent is also prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

General Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

Caption: A generalized workflow for the screening of this compound's biological activities.

Signaling Pathways in Cancer Modulated by Chrysophanol and Emodin

The anticancer effects of chrysophanol and emodin are exerted through the modulation of key signaling pathways that control cell proliferation and apoptosis (programmed cell death).

NF-κB Signaling Pathway in Cancer:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Chrysophanol has been shown to inhibit this pathway.[2]

Caption: Inhibition of the NF-κB signaling pathway by chrysophanol.

Apoptosis Signaling Pathway:

Emodin has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[5]

Caption: Induction of apoptosis by emodin via intrinsic and extrinsic pathways.

Signaling Pathway in Inflammation Modulated by Chrysophanol

Chrysophanol exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, which is a central mediator of inflammatory responses.[6]

Caption: Chrysophanol's inhibition of the LPS-induced NF-κB inflammatory pathway.

Conclusion and Future Directions

While direct research on this compound is still in its nascent stages, the extensive studies on its constituent monomers, chrysophanol and emodin, provide a strong rationale for its potential as a therapeutic agent. The data presented in this guide suggest that this compound is likely to possess significant anticancer, anti-inflammatory, and antioxidant properties.

Future research should focus on the isolation and purification of this compound to enable direct biological testing. Comparative studies of this compound with its individual monomers will be crucial to determine if the dimeric structure confers any synergistic or unique biological activities. Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will be paramount in advancing its potential for drug development. This technical guide provides the foundational knowledge and experimental frameworks necessary to embark on these exciting avenues of research.

References

- 1. This compound | C30H22O7 | CID 5320386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Palmidin C: A Technical Guide for Researchers

An In-depth Examination of the Solubility of Palmidin C in Dimethyl Sulfoxide (DMSO), Ethanol, and Water for Application in Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring botanical compound, in commonly used laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering this compound for preclinical and clinical studies. Understanding the solubility of a compound is a critical first step in experimental design, enabling accurate and reproducible results in biological assays.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a key consideration for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note that direct experimental data for this compound is limited, and therefore, data from structurally similar compounds are included for reference.

| Solvent | Solubility of this compound | Solubility of Related Compounds | Data Type |

| Water | 0.0037 g/L | Palmidin B: 0.0033 g/L[1] | Calculated |

| DMSO | Data not available | Palmidin B: Moderate solubility[2] Palmitic Acid: ~20 mg/mL[3], 51 mg/mL[4][5] | Qualitative/Quantitative |

| Ethanol | Data not available | Palmitic Acid: ~30 mg/mL[3], 51 mg/mL[4], 9.2 g/100 mL (at 20°C)[6] | Quantitative |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This protocol provides a general framework that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent (DMSO, ethanol, or water) at a specific temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (DMSO, ethanol, or water)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over time once equilibrium is achieved.[8]

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by back-calculating from the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Biological Activity and Signaling Pathway

This compound has been reported to have beneficial effects on skin health. It is suggested to engage with skin cell receptors to promote the synthesis of collagen and enhance skin elasticity. The proposed mechanism involves the upregulation of key enzymes responsible for maintaining the structural integrity of the skin.

The following diagram illustrates the conceptual signaling pathway of this compound's action on skin cells.

References

- 1. Showing Compound Palmidin B (FDB012279) - FooDB [foodb.ca]

- 2. Palmidin B | 17062-56-5 | Benchchem [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Palmitic acid - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Analysis of Palmidin C Crystal Structure: A Technical Overview

Absence of Publicly Available Crystallographic Data

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available experimental data on the crystal structure of Palmidin C. Despite its documentation in chemical databases such as PubChem, which provide essential information including its molecular formula (C₃₀H₂₂O₇) and computed properties, there are no published research articles or crystallographic information files (CIFs) that detail its three-dimensional structure as determined by X-ray diffraction analysis.[1]

This lack of data prevents a detailed discussion and presentation of quantitative crystallographic parameters such as unit cell dimensions, bond lengths, bond angles, and torsion angles. Consequently, the creation of structured tables for comparative analysis, as is standard in technical guides on crystal structure, is not feasible at this time.

Experimental Protocols: A General Overview

In the absence of specific experimental procedures for this compound, a general methodology for the crystal structure determination of a novel organic compound is outlined below. This serves as a template for the type of detailed protocols that would be required.

1. Synthesis and Purification: The initial step involves the synthesis or isolation of this compound, followed by rigorous purification to achieve a high degree of chemical purity, which is crucial for successful crystallization.

2. Crystallization:

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions under which this compound has limited solubility, a prerequisite for crystallization.

-

Crystallization Techniques: Common methods include slow evaporation of the solvent, vapor diffusion (liquid-liquid or solid-liquid), and cooling of a saturated solution. The choice of technique depends on the physicochemical properties of the compound.

3. X-ray Diffraction Data Collection:

-

A suitable single crystal of this compound would be selected and mounted on a goniometer.

-

The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

-

As the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

The following diagram illustrates a generalized workflow for crystal structure determination.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways directly modulated by this compound is not available in the current body of scientific literature. While the biological activities of structurally related compounds, such as other anthraquinones, have been studied, extrapolating these findings to this compound without direct experimental evidence would be speculative. Research in this area would be necessary to elucidate its mechanism of action and its potential interactions with cellular signaling cascades.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds which often involve pathways related to inflammation and cell proliferation.

Caption: A hypothetical signaling pathway for this compound's potential biological activity.

References

Palmidin C: A Predictive ADMET Profile for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Palmidin C, a bioactive anthraquinone derivative found in medicinal plants such as Rheum palmatum.[1] Given the limited publicly available experimental data on this compound, this document synthesizes known physicochemical properties with established principles of computational and in vitro ADMET screening to construct a predictive profile. This guide is intended to inform early-stage drug discovery and development efforts by highlighting potential pharmacokinetic and safety characteristics of this compound.

Physicochemical Properties of this compound

The ADMET profile of a compound is fundamentally influenced by its physicochemical properties. Key computed descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C30H22O7 | PubChem[2] |

| Molecular Weight | 494.5 g/mol | PubChem[2][3] |

| XLogP3 | 6.1 | PubChem[2] |

| LogP | 2.4 | Benchchem[1] |

| Polar Surface Area | 140 Ų | Benchchem[1] |

| IUPAC Name | 10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | PubChem[2] |

Predictive ADMET Profile of this compound

The following table outlines the predicted ADMET properties of this compound based on its physicochemical characteristics and comparative data with related compounds. It is important to note that these are predictions and require experimental validation.

| ADMET Parameter | Predicted Profile | Rationale/Comments |

| Absorption | ||

| Oral Bioavailability | Low to Moderate | The high molecular weight (>500 g/mol violates one of Lipinski's rules) and high lipophilicity (LogP > 5 by some predictions) may limit oral absorption. However, the presence of multiple hydroxyl groups could facilitate some absorption. |

| Permeability | Moderate | The predicted LogP of 2.4 suggests reasonable membrane permeability. However, the large size and polar surface area may be limiting factors. |

| Distribution | ||

| Volume of Distribution (Vd) | High | High lipophilicity suggests extensive distribution into tissues. |

| Plasma Protein Binding | High | Compounds with high LogP values typically exhibit high binding to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Penetration | Unlikely | The high molecular weight and polar surface area are generally unfavorable for crossing the BBB. |

| Metabolism | ||

| Primary Metabolic Site | Liver | The liver is the primary site of metabolism for most xenobiotics. |

| Metabolic Pathways | Phase I (Oxidation, Hydroxylation) and Phase II (Glucuronidation, Sulfation) | The aromatic rings and hydroxyl groups are susceptible to modification by Cytochrome P450 enzymes and subsequent conjugation reactions. |

| CYP Inhibition | Moderate | This compound shows stronger interactions with CYP3A4 than some related compounds, possibly due to its hydroxyl groups enhancing hydrogen bonding.[1] |

| Excretion | ||

| Primary Route | Biliary/Fecal | Due to its high molecular weight and lipophilicity, biliary excretion is a likely primary route of elimination. |

| Renal Clearance | Low | The lower polar surface area compared to similar compounds like Palmidin A may reduce renal clearance, potentially prolonging its half-life.[1] |

| Toxicity | ||

| Hepatotoxicity | Moderate Risk | A moderate risk of liver toxicity has been suggested, necessitating caution for long-term use.[1] |

| Cytotoxicity | Data not available | In vitro cytotoxicity assays would be required to assess effects on cell viability. |

| Genotoxicity | Data not available | Ames testing and other genotoxicity assays would be required. |

Methodologies for ADMET Profiling

The predictive ADMET profile presented above is derived from computational models. For a comprehensive understanding, in silico predictions should be followed by in vitro and in vivo experimental validation.

In Silico ADMET Prediction Workflow

In silico ADMET prediction is a cost-effective and rapid method used in the early stages of drug discovery to identify compounds with potential pharmacokinetic issues.[4][5][6][7] Machine learning and quantitative structure-activity relationship (QSAR) models are commonly employed.[6][8]

Caption: A generalized workflow for in silico ADMET prediction.

Hypothetical Metabolic Pathway of this compound

Based on its chemical structure, this compound is likely to undergo Phase I and Phase II metabolism. The following diagram illustrates a plausible, though not experimentally verified, metabolic pathway.

Caption: A hypothetical metabolic pathway for this compound.

In Vitro Toxicity Assay Workflow

In vitro toxicity testing uses cultured cells to assess the potential of a substance to cause harm.[9][10] These assays are crucial for early safety screening and can reduce the reliance on animal testing.[10] A typical workflow is outlined below.

Caption: A general workflow for an in vitro toxicity assay.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized protocols for key in vitro ADMET assays that would be applicable.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the potential for intestinal absorption of a test compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Methodology:

-

Incubation: The test compound is incubated with liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH for CYP450-mediated reactions).

-

Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a solvent like acetonitrile.

-

Analysis: The samples are analyzed by LC-MS/MS to measure the decrease in the parent compound's concentration over time.

-

Data Analysis: The rate of metabolism is determined, and from this, the intrinsic clearance and in vitro half-life are calculated.

Protocol: MTT Assay for Cytotoxicity

Objective: To measure the effect of a compound on cell viability.

Methodology:

-

Cell Seeding: A selected cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Conclusion

The predictive ADMET profile of this compound suggests a compound with high tissue distribution and a potential for moderate hepatotoxicity. Its large size and lipophilicity may present challenges for oral absorption and could lead to a longer half-life due to reduced renal clearance. The provided profile and methodologies serve as a foundational guide for further investigation. Experimental validation using the described in vitro assays is a critical next step to confirm these predictions and to fully characterize the pharmacokinetic and safety profile of this compound for its potential development as a therapeutic agent.

References

- 1. Palmidin B | 17062-56-5 | Benchchem [benchchem.com]

- 2. This compound | C30H22O7 | CID 5320386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palmidin B | C30H22O7 | CID 5320385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 6. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Palmidin C

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palmidin C is a bianthrone, a type of anthraquinone dimer, found in medicinal plants such as Rheum palmatum (Chinese Rhubarb) and Rumex abyssinicus. Anthraquinones and their derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, laxative, and potential anticancer effects. These properties make this compound a compound of interest for further research and drug development. This document provides a detailed, generalized protocol for the extraction and purification of this compound from plant sources, based on established methods for similar compounds. Additionally, it presents quantitative data on related compounds to serve as a benchmark and a putative signaling pathway to guide mechanistic studies.

Data Presentation: Quantitative Analysis of Anthraquinones in Rheum Species

| Compound | Plant Source | Extraction Method | Analytical Method | Content Range (mg/g of dry weight) | Reference(s) |

| Total Hydroxyanthracene Derivatives (as Rhein) | Rheum palmatum | Not specified in monograph | Pharmacopoeial Assay | ≥ 22 | [1] |

| Emodin | Rheum palmatum L. | Ultrasonic Nebulization Extraction (UNE) | MEKC | 1.08 - 2.04 | [2] |

| Aloe-emodin | Rheum palmatum L. | Ultrasonic Nebulization Extraction (UNE) | MEKC | 0.65 - 1.16 | [2] |

| Rhein | Rheum palmatum L. | Ultrasonic Nebulization Extraction (UNE) | MEKC | 0.70 - 2.90 | [2] |

MEKC: Micellar Electrokinetic Chromatography

Experimental Protocols

The following protocols are generalized based on methods used for the extraction and purification of anthraquinones and bianthrones from Rheum and Rumex species. Optimization may be required depending on the specific plant material and desired purity.

Extraction of Crude this compound

This protocol describes the extraction of a crude mixture of anthraquinones, including this compound, from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered roots/rhizomes of Rheum palmatum or Rumex abyssinicus

-

Methanol (ACS grade or higher)

-

Chloroform (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Soxhlet apparatus or round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Weigh 100 g of dried, finely powdered plant material.

-

Solvent Extraction (Option A: Soxhlet Extraction): a. Place the powdered plant material in a cellulose thimble and insert it into the Soxhlet extractor. b. Fill a round-bottom flask with 500 mL of methanol. c. Assemble the Soxhlet apparatus and heat the solvent to a gentle boil. d. Continue the extraction for 8-12 hours, or until the solvent in the extractor runs clear.

-

Solvent Extraction (Option B: Maceration with Reflux): a. Place the powdered plant material in a 1 L round-bottom flask. b. Add 500 mL of methanol to the flask. c. Attach a reflux condenser and heat the mixture to the boiling point of the solvent. d. Maintain a gentle reflux for 4-6 hours. e. Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper. f. Repeat the extraction on the plant residue two more times with fresh solvent.

-

Concentration: a. Combine the filtrates from the extraction steps. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, viscous crude extract is obtained.

-

Solvent Partitioning (optional, for enrichment): a. Dissolve the crude extract in a minimal amount of methanol. b. Sequentially partition the methanolic extract with solvents of increasing polarity, such as chloroform and acetone, to enrich for bianthrones like this compound.

Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude extract containing this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

-

Fraction collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. c. Drain the excess hexane until the solvent level is just above the silica gel bed.

-

Sample Loading: a. Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

-

Elution: a. Begin elution with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 95:5 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:

- Hexane:Ethyl Acetate (95:5 to 50:50)

- Ethyl Acetate (100%)

- Ethyl Acetate:Methanol (98:2 to 90:10)

-

Fraction Collection and Analysis: a. Collect fractions of a consistent volume (e.g., 10-20 mL). b. Monitor the separation by spotting the collected fractions on TLC plates. c. Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3 v/v) and visualize the spots under a UV lamp. d. Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Final Concentration: a. Combine the purified fractions. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Purity Assessment: a. Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway: Anti-inflammatory Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many anthraquinones from Rheum and Rumex species are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] The following diagram illustrates this proposed mechanism of action.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Application Notes and Protocols: Palmidin C Topical Formulation for Enhanced Skin Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmidin C, a naturally derived polyphenolic compound, has garnered significant interest for its potential therapeutic applications in dermatology.[1][2] Its inherent antioxidant and anti-inflammatory properties suggest a promising role in anti-aging and skin-soothing formulations. These application notes provide a comprehensive overview of a topical formulation strategy for this compound, detailed protocols for its preparation and characterization, and methodologies for evaluating its skin delivery and biological efficacy. The subsequent protocols and visualizations are based on established scientific methodologies for the formulation and testing of botanical compounds for dermatological use.

Data Presentation

The following tables summarize hypothetical quantitative data for a this compound topical formulation, providing a framework for expected outcomes based on the successful application of the protocols outlined below.

Table 1: Physicochemical Properties of this compound Topical Formulation

| Parameter | Specification |

| Appearance | Homogeneous off-white cream |

| pH | 5.5 ± 0.5 |

| Viscosity (cP) | 25000 - 35000 |

| This compound Content (%) | 1.0 ± 0.1 |

| Droplet Size (μm) | 1 - 10 |

Table 2: In Vitro Skin Permeation of this compound (Franz Diffusion Cell Study)

| Time (hours) | Cumulative Amount Permeated (μg/cm²) | Flux (μg/cm²/h) |

| 2 | 1.5 ± 0.3 | 0.75 |

| 4 | 4.2 ± 0.6 | 1.05 |

| 8 | 10.8 ± 1.2 | 1.35 |

| 12 | 18.5 ± 2.1 | 1.54 |

| 24 | 35.2 ± 3.5 | 1.47 |

Table 3: In Vivo Efficacy of this compound Topical Formulation in Human Volunteers (8-Week Study)

| Parameter | Baseline | Week 4 | Week 8 | % Change from Baseline |

| Skin Elasticity | 0.65 ± 0.08 | 0.72 ± 0.07 | 0.78 ± 0.06 | +20% |

| Skin Roughness (Ra) | 35.2 ± 4.1 | 30.1 ± 3.5 | 26.5 ± 3.2 | -24.7% |

| Skin Hydration | 45.3 ± 5.2 | 52.8 ± 4.9 | 58.1 ± 5.5 | +28.3% |

| Collagen Density | 60.5 ± 7.3 | 68.2 ± 6.9 | 75.4 ± 7.1 | +24.6% |

Experimental Protocols

Preparation of this compound Topical Cream (1% w/w)

This protocol describes the preparation of an oil-in-water (O/W) cream formulation.

Materials:

-

This compound

-

Cetearyl Alcohol

-

Glyceryl Stearate

-

Isopropyl Palmitate

-

Glycerin

-

Propylene Glycol

-

Phenoxyethanol (and other preservatives)

-

Purified Water

-

Citric Acid/Sodium Citrate (for pH adjustment)

Procedure:

-

Oil Phase Preparation: Melt cetearyl alcohol, glyceryl stearate, and isopropyl palmitate in a beaker at 70-75°C.

-

Aqueous Phase Preparation: In a separate beaker, heat purified water to 70-75°C. Add glycerin, propylene glycol, and preservatives.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 10-15 minutes to form a uniform emulsion.

-

Active Ingredient Incorporation: Dissolve this compound in a suitable solvent (e.g., a small amount of ethanol or propylene glycol) and add it to the emulsion once it has cooled to below 40°C, mixing continuously.

-

Final Adjustments: Adjust the pH to 5.5 using citric acid or sodium citrate solution. Continue gentle stirring until the cream has cooled to room temperature.

-

Quality Control: Evaluate the cream for its physicochemical properties as outlined in Table 1.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the skin penetration of the formulated this compound.[2][3][4][5]

Materials:

-

Franz diffusion cells

-

Full-thickness human or porcine skin

-

Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid

-

Magnetic stirrer

-

Water bath/circulator to maintain 32°C

-

High-performance liquid chromatography (HPLC) system for this compound quantification

Procedure:

-

Skin Preparation: Thaw frozen full-thickness skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.

-

Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (32°C) and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

-

Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed PBS.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area and the flux (permeation rate) at each time point.

In Vivo Efficacy Evaluation in Human Volunteers

This protocol outlines a non-invasive clinical study to evaluate the anti-aging effects of the this compound topical formulation.

Study Design:

-

Subjects: Healthy volunteers with signs of photoaging.

-

Duration: 8 weeks.

-

Application: Twice daily application of the this compound cream to a designated area on the forearm or face. A placebo cream (without this compound) should be applied to a contralateral site as a control.

-

Measurements: Instrumental measurements to be taken at baseline, week 4, and week 8.

Instrumentation and Parameters:

-

Skin Elasticity: Measured using a cutometer.

-

Skin Roughness: Assessed by silicone replica analysis and 3D imaging.

-

Skin Hydration: Measured using a corneometer.

-

Collagen Density: Evaluated using in vivo reflectance confocal microscopy.

Procedure:

-

Recruitment and Baseline Measurements: Recruit eligible subjects and obtain informed consent. Perform baseline measurements of the designated skin parameters.

-

Product Application: Instruct subjects on the proper application of the test and placebo creams.

-

Follow-up Measurements: Repeat the instrumental measurements at week 4 and week 8 under controlled environmental conditions.

-

Data Analysis: Compare the changes in skin parameters from baseline for both the this compound-treated and placebo-treated sites. Statistical analysis should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-inflammatory and collagen-boosting effects in the skin. These pathways are based on the known mechanisms of similar flavonoid and polyphenolic compounds.[6][7][8][9][10]

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Caption: Hypothesized collagen synthesis signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the development and evaluation of the this compound topical formulation.

References

- 1. Type I collagen synthesis in cultured human fibroblasts: regulation by cell spreading, platelet-derived growth factor and interactions with collagen fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]

- 6. Flavonoids and their therapeutic applications in skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoids as Natural Anti-Inflammatory Agents in the Atopic Dermatitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: A Framework for Evaluating Novel Compounds in Animal Models of Skin Aging

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Animal Models for Skin Aging Studies with a Novel Compound.

Disclaimer: No specific experimental data or established protocols for "Palmidin C" in the context of skin aging were found in the available literature. The following application notes and protocols are provided as a comprehensive and adaptable framework for evaluating a novel compound, referred to herein as "Compound X," in a murine model of skin aging. This document is based on established methodologies in the field of dermatology and skin aging research.

Introduction: The Challenge of Skin Aging and the Role of Animal Models

Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors, leading to visible signs such as wrinkles, loss of elasticity, and altered pigmentation.[1] Intrinsic aging is a natural, chronological process, while extrinsic aging is accelerated by environmental factors, primarily ultraviolet (UV) radiation (photoaging).[1] Both processes contribute to alterations in the dermal extracellular matrix (ECM), including the degradation of collagen and elastin fibers, which are crucial for maintaining skin's structural integrity.[1][2]

Animal models, particularly mice, are invaluable tools for investigating the mechanisms of skin aging and for the preclinical evaluation of potential anti-aging interventions.[1][3] These models allow for controlled studies on the efficacy and safety of novel compounds.

This document outlines a framework for assessing the potential of a novel substance, "Compound X," to mitigate the signs of skin aging in a mouse model.

Proposed Mechanism of Action for Compound X

Based on common pathways implicated in skin aging, Compound X is hypothesized to exert its anti-aging effects through one or more of the following mechanisms:

-

Inhibition of Matrix Metalloproteinases (MMPs): UV radiation and oxidative stress upregulate MMPs (e.g., MMP-1, MMP-3, MMP-9), which are enzymes responsible for degrading collagen and other ECM components.[4] Compound X may directly or indirectly inhibit the expression or activity of these MMPs.

-

Activation of the TGF-β/Smad Signaling Pathway: The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of collagen synthesis.[5][6] Aging and photoaging can suppress this pathway. Compound X may promote collagen production by activating TGF-β and its downstream mediators, such as Smad proteins.[5]

-

Reduction of Oxidative Stress: An accumulation of reactive oxygen species (ROS) is a hallmark of aged skin, leading to cellular damage and the activation of pro-aging signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][7] Compound X may possess antioxidant properties, scavenging ROS and protecting skin cells from oxidative damage.

-

Modulation of Inflammatory Pathways: Chronic inflammation ("inflammaging") contributes to the aging process.[8] Compound X might exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB.[8]

Experimental Protocols

Animal Model of UV-Induced Photoaging

This protocol describes the establishment of a photoaging model in mice to evaluate the efficacy of Compound X.

Materials:

-

SKH-1 hairless mice or other suitable strains (e.g., C57BL/6J, ICR, KM mice).[3]

-

UVA/UVB light source.

-

Compound X solution/cream at various concentrations.

-

Vehicle control (e.g., cream base, saline).

-

Positive control (e.g., retinoic acid).

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Group 1: Naive (no UV, no treatment).

-

Group 2: UV control (UV irradiation + vehicle).

-

Group 3: UV + Compound X (low dose).

-

Group 4: UV + Compound X (high dose).

-

Group 5: UV + Positive control.

-

-

UVB-Induced Photoaging:

-

Expose the dorsal skin of mice in Groups 2-5 to UVB radiation 3 times a week for 8-10 weeks.

-

Gradually increase the UVB dose from an initial minimal erythema dose (MED) to a final dose that induces visible signs of aging without causing severe burns.

-

-

Topical Application of Compound X:

-

Apply the designated treatments (vehicle, Compound X, positive control) topically to the dorsal skin of the mice daily, 30 minutes before or immediately after UV irradiation.

-

-

Evaluation of Skin Aging Parameters:

-

At the end of the experimental period, euthanize the mice and collect dorsal skin samples for analysis.

-

Histological Analysis

Objective: To assess changes in epidermal thickness and dermal collagen organization.

Procedure:

-

Fix skin samples in 10% neutral buffered formalin.

-

Embed samples in paraffin and section them into 4-5 µm thick slices.

-

Perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.

-

Perform Masson's Trichrome staining to visualize and quantify collagen fibers.

Measurement of Skin Wrinkles and Elasticity

Objective: To quantify visible signs of aging.

Procedure:

-

Take replicas of the dorsal skin using a silicone-based material at the end of the study.

-

Analyze the replicas using a skin visiometer to quantify wrinkle parameters (e.g., length, depth, area).

-

Measure skin elasticity in vivo using a cutometer.

Biochemical Assays

Objective: To measure markers of oxidative stress and collagen content.

Procedure:

-

Homogenization: Homogenize a portion of the skin tissue in an appropriate buffer.

-

Oxidative Stress Markers: Use commercial ELISA kits to measure the levels of:

-

Collagen Content: Determine the hydroxyproline content in skin homogenates as an indirect measure of total collagen.

Western Blot Analysis

Objective: To analyze the protein expression levels of key signaling molecules.

Procedure:

-

Extract total protein from skin tissue.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies against MMP-1, MMP-9, Type I Procollagen, TGF-β1, p-Smad2/3, and β-actin (as a loading control).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Data Presentation

Table 1: Effects of Compound X on Skin Morphology and Elasticity

| Group | Epidermal Thickness (µm) | Wrinkle Grade (Arbitrary Units) | Skin Elasticity (R2 value) |

| Naive | 25.3 ± 2.1 | 0.5 ± 0.1 | 0.85 ± 0.05 |

| UV Control | 78.5 ± 5.4 | 3.8 ± 0.4 | 0.42 ± 0.04 |

| UV + Cpd X (Low) | 55.1 ± 4.2 | 2.5 ± 0.3 | 0.65 ± 0.06 |

| UV + Cpd X (High) | 38.9 ± 3.5 | 1.2 ± 0.2 | 0.78 ± 0.05 |

| UV + Positive Ctrl | 42.6 ± 3.8 | 1.5 ± 0.3 | 0.75 ± 0.04 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. UV Control group. |

Table 2: Biochemical and Protein Expression Analysis

| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | Collagen Content (%) | MMP-1 Expression (Relative to Control) | Procollagen I Expression (Relative to Control) |

| Naive | 1.2 ± 0.2 | 150.4 ± 10.2 | 95.2 ± 5.1 | 0.2 ± 0.05 | 1.8 ± 0.2 |

| UV Control | 5.8 ± 0.6 | 65.3 ± 5.8 | 40.1 ± 3.9 | 1.0 ± 0.1 | 0.4 ± 0.08 |

| UV + Cpd X (Low) | 3.5 ± 0.4 | 102.8 ± 8.5 | 62.5 ± 4.7 | 0.6 ± 0.07 | 1.1 ± 0.15 |

| UV + Cpd X (High) | 2.1 ± 0.3 | 135.1 ± 9.1 | 85.3 ± 6.2 | 0.3 ± 0.06 | 1.6 ± 0.18 |

| UV + Positive Ctrl | 2.5 ± 0.3 | 128.9 ± 8.8 | 80.7 ± 5.9 | 0.4 ± 0.05 | 1.5 ± 0.16 |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. UV Control group. |

Visualizations

Caption: Experimental workflow for evaluating Compound X in a UV-induced photoaging mouse model.

Caption: Proposed activation of the TGF-β signaling pathway by Compound X to promote collagen synthesis.

References

- 1. Molecular Mechanisms and In Vivo Mouse Models of Skin Aging Associated with Dermal Matrix Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 3. A Comparative Study of Skin Changes in Different Species of Mice in Chronic Photoaging Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress on Skin Aging and Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial effects of proanthocyanidins on skin aging: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Skin Aging and the Anti-Aging Properties of Retinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Dermal Aging and Antiaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]

Palmidin C: Unveiling its Antioxidant Potential with the DPPH Assay

Application Note and Detailed Protocol

For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of natural compounds is a critical step in the discovery of novel therapeutic agents. Palmidin C, a dianthrone of chrysophanol and emodin, is a natural compound found in medicinal plants such as Cassia alata and Rheum emodi. While direct quantitative antioxidant data for this compound is limited in publicly available literature, its constituent anthraquinones, emodin and chrysophanol, are known for their free radical scavenging properties. This document provides a detailed protocol for assessing the antioxidant activity of compounds like this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and discusses the potential antioxidant capacity based on related compounds.

Data Presentation: Antioxidant Activity of Related Compounds

Due to the absence of specific DPPH IC50 values for this compound in the reviewed literature, the following table summarizes the antioxidant activity of extracts from plants known to contain this compound and its constituent anthraquinones. This data provides a valuable context for estimating the potential antioxidant efficacy of this compound.

| Sample | Assay | IC50 Value (µg/mL) | Reference |

| Cassia alata Leaf Extract (Ethanol) | DPPH | 24.56 | [1] |

| Cassia alata Leaf Extract (Ethanol, 40°C) | DPPH | 52.08 | [2][3] |

| Cassia alata Ethyl Acetate Fraction | DPPH | 18.54 ± 0.01 | [4] |

| Rheum emodi Methanolic Crude Extract | DPPH | Highest among extracts | [5][6] |

| Emodin | Radical Scavenging | Concentration-dependent | [7] |

| Rhein | Radical Scavenging | Concentration-dependent | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of a test compound, such as this compound, by measuring its ability to scavenge the stable DPPH free radical.

1. Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or ethanol.

-

Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

Positive Control Stock Solution and Dilutions: Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.

3. Assay Procedure:

-

In a 96-well microplate, add 100 µL of the different concentrations of the test compound, positive control, or blank (methanol/ethanol) to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot a graph of the percentage of inhibition versus the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.

Visualizations

To further elucidate the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

Discussion on Antioxidant Mechanism and Signaling Pathways

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. In the DPPH assay, the purple DPPH radical accepts a hydrogen atom from the antioxidant, resulting in the formation of the reduced, yellow-colored DPPH-H molecule. The presence of multiple hydroxyl groups in the anthraquinone structures of this compound's constituents (chrysophanol and emodin) makes them effective hydrogen donors.